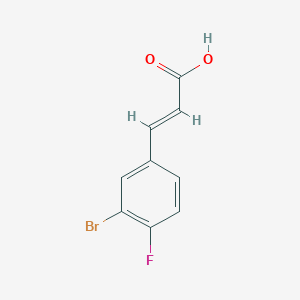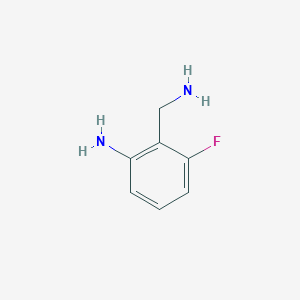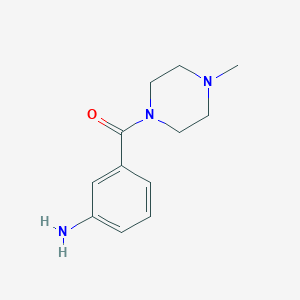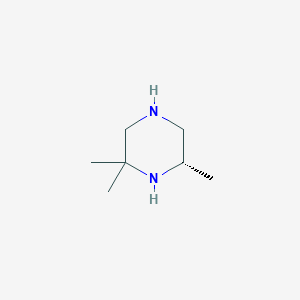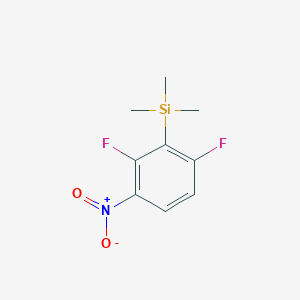![molecular formula C11H5Br2F3N2 B066266 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 180608-06-4](/img/structure/B66266.png)
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and has been synthesized using different methods.
Applications De Recherche Scientifique
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and has shown significant activity in reducing inflammation.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes and pathways involved in cancer growth and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various cell lines. This compound has also been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine in lab experiments is its low toxicity profile, which makes it a suitable candidate for further studies. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine. One potential direction is to study its effects in animal models to determine its efficacy and safety as a therapeutic agent. Another direction is to further investigate its mechanism of action to identify specific targets and pathways involved in its effects. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been well-established, and studies have shown promising results for its anti-cancer and anti-inflammatory properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine has been achieved using various methods. One of the most common methods is the reaction of 4-(trifluoromethyl)phenylboronic acid with 4,6-dibromo-2-chloropyrimidine in the presence of a palladium catalyst. This method yields the desired compound in good yield and purity.
Propriétés
Numéro CAS |
180608-06-4 |
|---|---|
Nom du produit |
4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
Formule moléculaire |
C11H5Br2F3N2 |
Poids moléculaire |
381.97 g/mol |
Nom IUPAC |
4,6-dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Br2F3N2/c12-8-5-9(13)18-10(17-8)6-1-3-7(4-2-6)11(14,15)16/h1-5H |
Clé InChI |
ZPVGDTYXDSAAFN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CC(=N2)Br)Br)C(F)(F)F |
Synonymes |
4,6-DIBROMO-2-[4-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



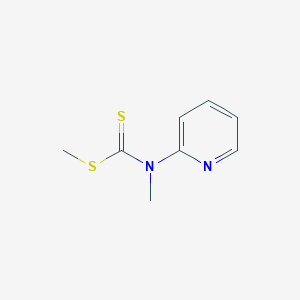
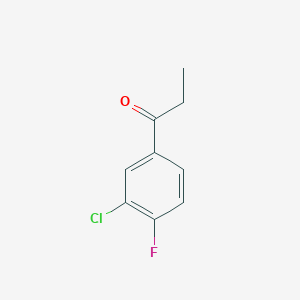

![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
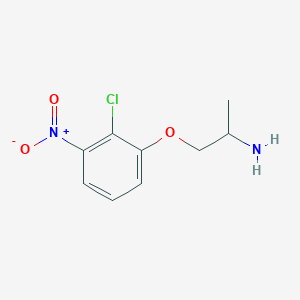

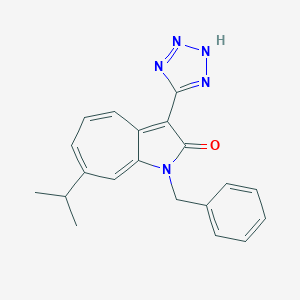
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

